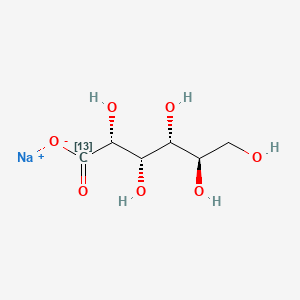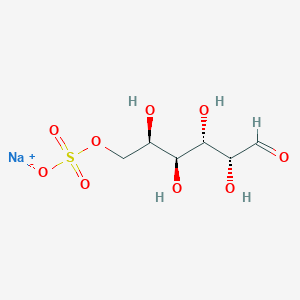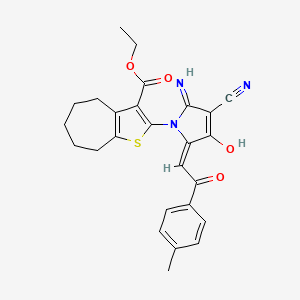
Anticancer agent 106
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 106 is a compound known for its ability to induce apoptosis in B16-F10 melanoma cells and inhibit metastatic nodules in mouse models of lung metastatic melanoma . This compound is primarily used in cancer research, particularly for studying lung metastatic melanoma.
準備方法
The synthesis of Anticancer agent 106 involves several steps. One of the common methods includes the continuous flow synthesis, which offers better heat and mass transfer, improved process control, and safety . This method is often preferred in both academic and industrial laboratories for the preparation of various molecular structures, including anticancer drugs.
化学反応の分析
Anticancer agent 106 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Anticancer agent 106 has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of anticancer compounds.
Biology: It is used to investigate the biological effects of anticancer agents on various cell lines.
Medicine: It is used in preclinical studies to evaluate its potential as a therapeutic agent for cancer treatment.
Industry: It is used in the development of new anticancer drugs and formulations
作用機序
The mechanism of action of Anticancer agent 106 involves the induction of apoptosis in cancer cells. This compound targets specific molecular pathways, including the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation . By inhibiting this pathway, this compound effectively induces cell death in cancer cells.
類似化合物との比較
Anticancer agent 106 can be compared with other similar compounds, such as:
Pyrimidine derivatives: These compounds also exhibit anticancer activity and are used in the treatment of various cancers.
Benzimidazole derivatives: These compounds have potent anticancer activity due to their structural similarity to nucleosides.
What sets this compound apart is its specific ability to induce apoptosis in B16-F10 melanoma cells and inhibit metastatic nodules in mouse models of lung metastatic melanoma .
特性
分子式 |
C26H25N3O4S |
|---|---|
分子量 |
475.6 g/mol |
IUPAC名 |
ethyl 2-[(5E)-3-cyano-4-hydroxy-2-imino-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrol-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H25N3O4S/c1-3-33-26(32)22-17-7-5-4-6-8-21(17)34-25(22)29-19(23(31)18(14-27)24(29)28)13-20(30)16-11-9-15(2)10-12-16/h9-13,28,31H,3-8H2,1-2H3/b19-13+,28-24? |
InChIキー |
NGVSDLBWYYOXAO-LBOPPBIISA-N |
異性体SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N3/C(=C/C(=O)C4=CC=C(C=C4)C)/C(=C(C3=N)C#N)O |
正規SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N3C(=CC(=O)C4=CC=C(C=C4)C)C(=C(C3=N)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


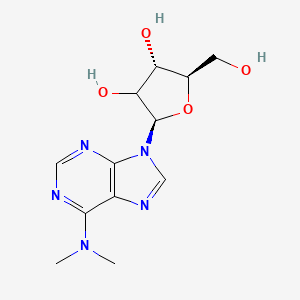
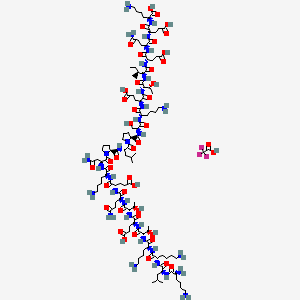
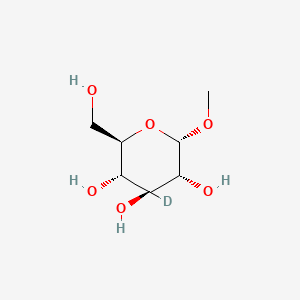

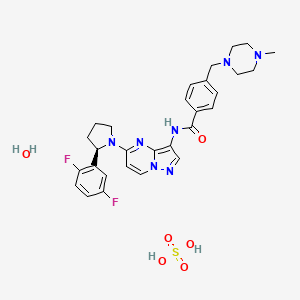
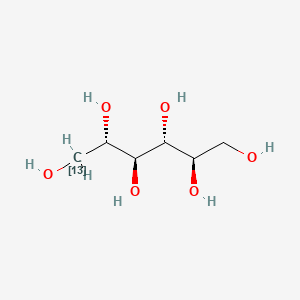
![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)
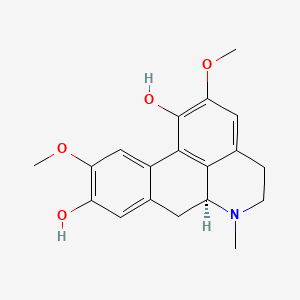
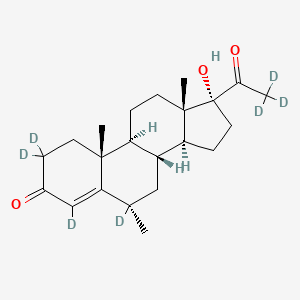
![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
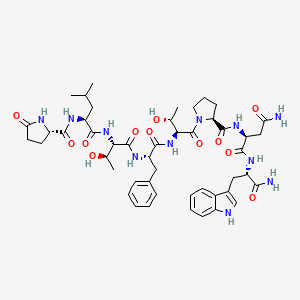
![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)
